molecular formula C11H21BO4 B15309190 Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Cat. No.: B15309190
M. Wt: 228.10 g/mol
InChI Key: SHFRCWYRZNIZOJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an organic compound that belongs to the class of boronic esters. These compounds are characterized by the presence of a boron atom bonded to two oxygen atoms and an organic group. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate typically involves the reaction of a boronic acid or boronic ester with an appropriate organic halide or triflate. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with methyl 2-methyl-3-bromopropanoate in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a boronic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted organic compounds depending on the reactants used.

Scientific Research Applications

Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has numerous applications in scientific research:

    Chemistry: Used as a reagent in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

    Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Employed in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves the formation of a boronate complex with a palladium catalyst. This complex then undergoes transmetalation with an organic halide or triflate, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group acts as a nucleophile, attacking the electrophilic palladium center and facilitating the coupling reaction.

Comparison with Similar Compounds

Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be compared with other boronic esters, such as:

    Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzene ring.

    Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Contains a pyrazole ring instead of a propanoate group.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and a pinacol ester group.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C11H21BO4

Molecular Weight

228.10 g/mol

IUPAC Name

methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

InChI

InChI=1S/C11H21BO4/c1-8(9(13)14-6)7-12-15-10(2,3)11(4,5)16-12/h8H,7H2,1-6H3

InChI Key

SHFRCWYRZNIZOJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)C(=O)OC

Origin of Product

United States

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